5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide
Overview
Description
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a complex organic compound with the molecular formula C18H15NO3 It is known for its unique structure, which includes an acetyl group, a phenylmethoxy group, and a quinoline N-oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide typically involves multi-step reactions. One common method includes the following steps :
Acetylation: The starting material, delta-Acetyl-delta-benzyloxyquinoline-N-oxide, is charged in acetic anhydride at 25-30°C. The resulting slurry is heated to 40°C and stirred for 2 hours.
Cooling and Isolation: After the reaction is complete, the mixture is cooled to 25-30°C, then chilled to 0-5°C and stirred for 30 minutes. The product is isolated by filtration and washed with diisopropyl ether, then dried under vacuum at 60-65°C for 2-3 hours.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring quality control through techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the N-oxide group to an amine group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide involves its interaction with molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular processes. The acetyl and phenylmethoxy groups may also contribute to its biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: Similar in structure but lacks the N-oxide group.
8-(Benzyloxy)-5-quinolyl Methyl Ketone: Similar but with different functional groups.
Uniqueness
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13(20)15-9-10-17(18-16(15)8-5-11-19(18)21)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMJVXAIEYJTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548265 | |
Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100331-93-9 | |
Record name | 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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